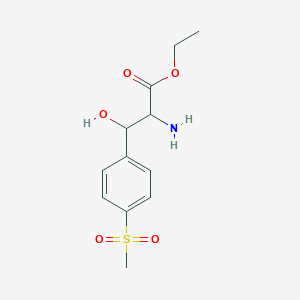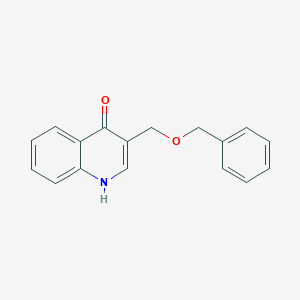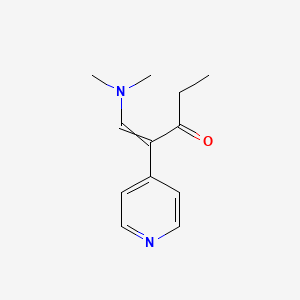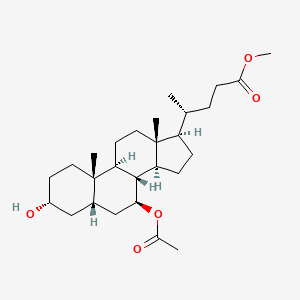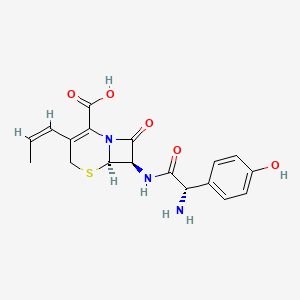![molecular formula C10H23N5 B1141557 N'-[6-[(N'-methylcarbamimidoyl)amino]hexyl]ethanimidamide CAS No. 32289-58-0](/img/structure/B1141557.png)
N'-[6-[(N'-methylcarbamimidoyl)amino]hexyl]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[6-[(N’-methylcarbamimidoyl)amino]hexyl]ethanimidamide is a chemical compound with the molecular formula C10H23N5. It is known for its antimicrobial properties and is commonly used in various industries, including healthcare, personal care, and water treatment .
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds with biguanide structures are known for their antimicrobial properties . They typically work by disrupting the cell membranes of microorganisms .
Result of Action
Similar compounds with biguanide structures are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[6-[(N’-methylcarbamimidoyl)amino]hexyl]ethanimidamide involves the reaction of hexamethylenediamine with methyl isocyanate, followed by the addition of ethanimidamide. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of N’-[6-[(N’-methylcarbamimidoyl)amino]hexyl]ethanimidamide often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, and the compound is usually produced as a hydrochloride salt for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
N’-[6-[(N’-methylcarbamimidoyl)amino]hexyl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different functional groups .
Scientific Research Applications
N’-[6-[(N’-methylcarbamimidoyl)amino]hexyl]ethanimidamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis of new compounds.
Biology: Employed in studies involving antimicrobial activity and interactions with biological membranes.
Medicine: Investigated for its potential use in wound care, disinfectants, and antiseptics.
Industry: Utilized in water treatment, personal care products, and as a preservative in cosmetics
Comparison with Similar Compounds
Similar Compounds
Polyhexamethylene biguanide: Known for its antimicrobial properties and used in similar applications.
Polyaminopropyl biguanide: Another compound with antimicrobial activity, used in personal care products and disinfectants
Uniqueness
N’-[6-[(N’-methylcarbamimidoyl)amino]hexyl]ethanimidamide is unique due to its specific molecular structure, which provides a balance of hydrophobic and hydrophilic properties, enhancing its interaction with microbial membranes and making it highly effective as an antimicrobial agent .
Properties
IUPAC Name |
N'-[6-[(N'-methylcarbamimidoyl)amino]hexyl]ethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N5/c1-9(11)14-7-5-3-4-6-8-15-10(12)13-2/h3-8H2,1-2H3,(H2,11,14)(H3,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGIGHPRUJPLKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCCCCNC(=NC)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32289-58-0 |
Source


|
| Record name | Poly(iminocarbonimidoyliminocarbonimidoylimino-1,6-hexanediyl), hydrochloride (1:?) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(iminoimidocarbonyliminoimidocarbonyliminohexamethylene),hydrochloride (8CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S,3R,4S)-4-[2-[[(2R,3R,4S,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicen-4-yl]methoxy]-2-oxoethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B1141476.png)


